molecular formula C48H50F2N10O5 B14126491 3-[1-[5-(2,2-dimethyloxan-4-yl)-2-[2-(4-fluoro-3,5-dimethylphenyl)-3-[3-(4-fluoro-1-methylindazol-5-yl)-2-oxoimidazol-1-yl]-4-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carbonyl]indol-1-yl]-2-methylcyclopropyl]-1,2,4-oxadiazolidin-5-one

3-[1-[5-(2,2-dimethyloxan-4-yl)-2-[2-(4-fluoro-3,5-dimethylphenyl)-3-[3-(4-fluoro-1-methylindazol-5-yl)-2-oxoimidazol-1-yl]-4-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carbonyl]indol-1-yl]-2-methylcyclopropyl]-1,2,4-oxadiazolidin-5-one

Cat. No.: B14126491
M. Wt: 885.0 g/mol
InChI Key: ODKSGLKPGFWSSB-UHFFFAOYSA-N
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Description

The compound “3-[1-[5-(2,2-dimethyloxan-4-yl)-2-[2-(4-fluoro-3,5-dimethylphenyl)-3-[3-(4-fluoro-1-methylindazol-5-yl)-2-oxoimidazol-1-yl]-4-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carbonyl]indol-1-yl]-2-methylcyclopropyl]-1,2,4-oxadiazolidin-5-one” is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features multiple functional groups, including oxadiazolidinone, indole, and pyrazolopyridine, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of key intermediates and the coupling of various functional groups. Typical synthetic routes may include:

  • Formation of the oxadiazolidinone ring through cyclization reactions.
  • Introduction of the indole and pyrazolopyridine moieties via condensation or cyclization reactions.
  • Functionalization of the cyclopropyl and dimethyloxan groups through selective reactions.

Industrial Production Methods

Industrial production of such a complex molecule would require optimization of reaction conditions to ensure high yield and purity. This may involve:

  • Use of advanced catalytic systems to facilitate specific reactions.
  • Implementation of continuous flow chemistry for efficient large-scale synthesis.
  • Purification techniques such as chromatography and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of specific functional groups to higher oxidation states.

    Reduction: Reduction of certain moieties to achieve desired chemical properties.

    Substitution: Replacement of functional groups with other substituents to modify the compound’s activity.

Common Reagents and Conditions

Common reagents and conditions used in these reactions may include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific functional groups targeted and the reaction conditions employed. For example, oxidation of the indole moiety may yield indole-2-carboxylic acid derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound may serve as a probe to study specific biochemical pathways or as a lead compound for drug discovery. Its multiple functional groups may interact with various biological targets, making it a valuable tool for understanding molecular mechanisms.

Medicine

In medicine, the compound could be investigated for its potential therapeutic effects. Its structural features suggest possible applications in treating diseases such as cancer, inflammation, and infectious diseases.

Industry

In the industrial sector, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The multiple functional groups present in the molecule may allow for diverse modes of action, including:

    Enzyme inhibition: Binding to the active site of enzymes and preventing their activity.

    Receptor modulation: Interacting with cell surface receptors to alter cellular signaling pathways.

    DNA/RNA binding: Intercalating into nucleic acids and affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other molecules with indole, pyrazolopyridine, or oxadiazolidinone moieties. Examples include:

    Indole derivatives: Indomethacin, a nonsteroidal anti-inflammatory drug.

    Pyrazolopyridine derivatives: Ruxolitinib, a Janus kinase inhibitor used in cancer therapy.

    Oxadiazolidinone derivatives: Linezolid, an antibiotic used to treat bacterial infections.

Uniqueness

The uniqueness of the compound lies in its combination of multiple functional groups, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C48H50F2N10O5

Molecular Weight

885.0 g/mol

IUPAC Name

3-[1-[5-(2,2-dimethyloxan-4-yl)-2-[2-(4-fluoro-3,5-dimethylphenyl)-3-[3-(4-fluoro-1-methylindazol-5-yl)-2-oxoimidazol-1-yl]-4-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carbonyl]indol-1-yl]-2-methylcyclopropyl]-1,2,4-oxadiazolidin-5-one

InChI

InChI=1S/C48H50F2N10O5/c1-25-18-32(19-26(2)40(25)49)60-42(58-16-15-57(46(58)63)37-11-10-36-33(41(37)50)24-51-55(36)7)39-28(4)56(14-12-34(39)53-60)43(61)38-21-31-20-29(30-13-17-64-47(5,6)23-30)8-9-35(31)59(38)48(22-27(48)3)44-52-45(62)65-54-44/h8-11,15-16,18-21,24,27-28,30,44,54H,12-14,17,22-23H2,1-7H3,(H,52,62)

InChI Key

ODKSGLKPGFWSSB-UHFFFAOYSA-N

Canonical SMILES

CC1CC1(C2NC(=O)ON2)N3C4=C(C=C(C=C4)C5CCOC(C5)(C)C)C=C3C(=O)N6CCC7=NN(C(=C7C6C)N8C=CN(C8=O)C9=C(C1=C(C=C9)N(N=C1)C)F)C1=CC(=C(C(=C1)C)F)C

Origin of Product

United States

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